molecular formula C13H14N4O2 B5420333 N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea

Cat. No. B5420333
M. Wt: 258.28 g/mol
InChI Key: LGLLXAJTOLIQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea, also known as MPMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder with a molecular weight of 268.3 g/mol and a chemical formula of C13H14N4O2.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea has been studied extensively for its potential use in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been shown to decrease insulin resistance and improve glucose uptake in animal models of diabetes. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea is its relatively low toxicity, making it a potentially safe and effective candidate for scientific research. Additionally, this compound has been shown to have a broad range of potential applications, making it a versatile tool for researchers. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, research is needed to develop more efficient synthesis methods for this compound and to improve its solubility in water for easier use in lab experiments.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyrimidinyl)urea involves the reaction between 3-methoxyaniline and 4-methyl-2-pyrimidinamine in the presence of urea and a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using various techniques such as recrystallization or chromatography. The yield of this compound is typically around 70-80%.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-6-7-14-12(15-9)17-13(18)16-10-4-3-5-11(8-10)19-2/h3-8H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLLXAJTOLIQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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